2,5-Undecadiyn-1-ol
Description
2,5-Undecadiyn-1-ol (C₁₁H₁₆O) is a terminal aliphatic alcohol characterized by two triple bonds (diyn) at positions 2 and 5 in an 11-carbon chain.
Properties
CAS No. |
35378-79-1 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
undeca-2,5-diyn-1-ol |
InChI |
InChI=1S/C11H16O/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2-5,8,11H2,1H3 |
InChI Key |
VKMWUBQRIZKVRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CCC#CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dodecan-1-ol (C₁₂H₂₆O)
Structural Differences :
- Dodecan-1-ol is a saturated 12-carbon primary alcohol lacking unsaturated bonds, unlike 2,5-Undecadiyn-1-ol’s triple bonds.
- Longer carbon chain (C12 vs. C11) may influence hydrophobicity and melting/boiling points.
Physical/Chemical Properties (from ) :
| Property | Dodecan-1-ol | Inferred for this compound |
|---|---|---|
| State | Liquid | Likely liquid (shorter chain) |
| Melting Point | 24°C | Lower (due to triple bonds) |
| Boiling Point | 259°C | Higher reactivity may lower BP |
| Flammability | Combustible | Potentially more flammable |
| Water Solubility | Insoluble | Similar insolubility expected |
3,7-Dimethyl-2,6-octadien-1-ol (C₁₀H₁₈O)
Structural Differences :
- Shorter chain (C10 vs. C11) with conjugated double bonds (diene) vs. isolated triple bonds (diyn).
- Branched methyl groups (positions 3 and 7) absent in this compound.
Ecological Impact :
- 3,7-Dimethyl-2,6-octadien-1-ol’s aquatic toxicity data (unavailable in evidence) might parallel this compound’s environmental risks, given both are unsaturated alcohols.
Research Implications
- The absence of direct data on this compound underscores the need for empirical studies to validate its reactivity, toxicity, and stability.
- Comparisons with Dodecan-1-ol and 3,7-Dimethyl-2,6-octadien-1-ol suggest that triple bonds in this compound may amplify hazards, warranting specialized handling akin to acetylene derivatives.
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